molecular formula C17H20F2N4O B6108093 3-(1-azepanylcarbonyl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine

3-(1-azepanylcarbonyl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine

货号 B6108093
分子量: 334.36 g/mol
InChI 键: ILBDOFYZWPFZAY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(1-azepanylcarbonyl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine, commonly known as AZD-9291, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It was developed by AstraZeneca for the treatment of non-small cell lung cancer (NSCLC) that has a specific EGFR mutation called T790M.

作用机制

AZD-9291 selectively targets the mutant 3-(1-azepanylcarbonyl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine T790M, which is resistant to other this compound inhibitors. It irreversibly binds to the ATP-binding site of the this compound kinase domain, preventing the activation of downstream signaling pathways that promote tumor growth. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
AZD-9291 has been shown to have a high selectivity for the mutant this compound T790M and a low affinity for the wild-type this compound, reducing the risk of off-target effects. It has also demonstrated good oral bioavailability and pharmacokinetics, making it suitable for clinical use. In clinical trials, AZD-9291 has shown a favorable safety profile with manageable side effects.

实验室实验的优点和局限性

AZD-9291 has several advantages for lab experiments, including its high selectivity for the mutant 3-(1-azepanylcarbonyl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine T790M, good oral bioavailability and pharmacokinetics, and favorable safety profile. However, one limitation is that it may not be effective in all patients with the T790M mutation, as some may have acquired additional mutations that confer resistance to AZD-9291.

未来方向

There are several future directions for the development and use of AZD-9291. One area of research is the identification of biomarkers that can predict response to AZD-9291 and guide patient selection. Another area is the combination of AZD-9291 with other targeted therapies or immunotherapies to improve treatment outcomes. Additionally, there is a need for the development of new 3-(1-azepanylcarbonyl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine inhibitors that can overcome resistance mechanisms to AZD-9291.

合成方法

The synthesis of AZD-9291 involves several steps, including the preparation of 5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine, which is then reacted with 1-azepanecarboxylic acid to form AZD-9291. The final product is obtained through a purification process involving recrystallization and column chromatography.

科学研究应用

AZD-9291 has been extensively studied in preclinical and clinical trials for the treatment of NSCLC with the T790M mutation. It has shown promising results in inhibiting tumor growth and improving patient outcomes. In addition, AZD-9291 has also been studied for its potential use in other 3-(1-azepanylcarbonyl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-mutant cancers, such as breast and colorectal cancer.

属性

IUPAC Name

azepan-1-yl-[5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F2N4O/c18-15(19)14-9-13(11-5-6-11)21-16-12(10-20-23(14)16)17(24)22-7-3-1-2-4-8-22/h9-11,15H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBDOFYZWPFZAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。